molecular formula C7H7BFNO3 B15071068 (2-Carbamoyl-6-fluorophenyl)boronic acid CAS No. 656235-47-1

(2-Carbamoyl-6-fluorophenyl)boronic acid

Cat. No.: B15071068
CAS No.: 656235-47-1
M. Wt: 182.95 g/mol
InChI Key: CGDCKDDYXWPCGH-UHFFFAOYSA-N
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Description

(2-Carbamoyl-6-fluorophenyl)boronic acid is an organoboron compound that features a boronic acid group attached to a fluorinated phenyl ring with a carbamoyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Carbamoyl-6-fluorophenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective and sustainable industrial production .

Chemical Reactions Analysis

Types of Reactions

(2-Carbamoyl-6-fluorophenyl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation can yield boronic esters .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Carbamoyl-6-fluorophenyl)boronic acid is unique due to the presence of both a carbamoyl group and a fluorine atom on the phenyl ring. This combination of functional groups can enhance the compound’s reactivity and specificity in various chemical and biological applications. The fluorine atom can increase the compound’s stability and lipophilicity, while the carbamoyl group can provide additional sites for hydrogen bonding and interactions with biological targets .

Properties

CAS No.

656235-47-1

Molecular Formula

C7H7BFNO3

Molecular Weight

182.95 g/mol

IUPAC Name

(2-carbamoyl-6-fluorophenyl)boronic acid

InChI

InChI=1S/C7H7BFNO3/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3,12-13H,(H2,10,11)

InChI Key

CGDCKDDYXWPCGH-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC=C1F)C(=O)N)(O)O

Origin of Product

United States

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